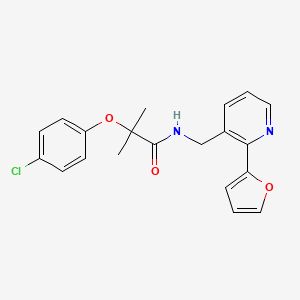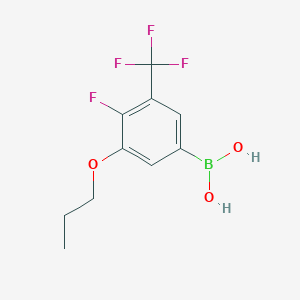
4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, propoxy, and trifluoromethyl groups. The unique combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Wirkmechanismus
Target of Action
The primary target of 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction , a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon–carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical and pharmaceutical applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other functional groups .
Biochemische Analyse
Biochemical Properties
The role of 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid in biochemical reactions is primarily associated with its use as a boron reagent in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound interacts with palladium, a metal catalyst, in the process .
Molecular Mechanism
In Suzuki–Miyaura coupling reactions, this compound participates in electronically divergent processes with the metal catalyst, palladium . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the borylation of an aryl halide precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is performed under mild conditions, often using a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenols, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
4-Fluorophenylboronic acid: Similar in structure but lacks the propoxy and trifluoromethyl groups.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of the propoxy group.
Uniqueness: 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both electron-withdrawing (fluoro and trifluoromethyl) and electron-donating (propoxy) groups on the phenyl ring. This combination enhances its reactivity and stability in various chemical reactions, making it a versatile reagent in organic synthesis.
Eigenschaften
IUPAC Name |
[4-fluoro-3-propoxy-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF4O3/c1-2-3-18-8-5-6(11(16)17)4-7(9(8)12)10(13,14)15/h4-5,16-17H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABKCLSFCLORND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OCCC)F)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2785412.png)
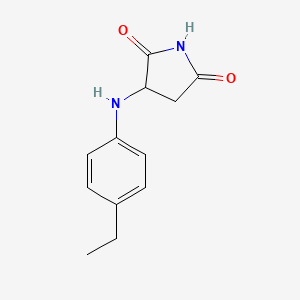
![1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2785417.png)
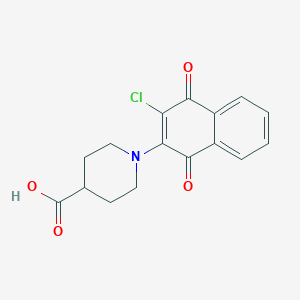
![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2785420.png)
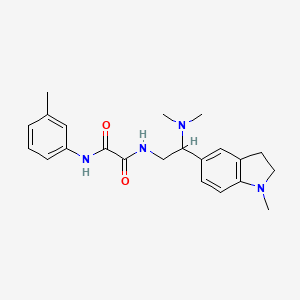
![2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2785422.png)
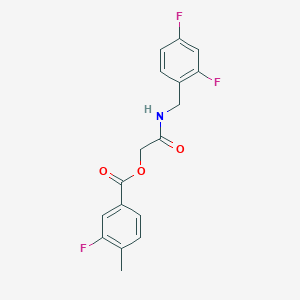
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785424.png)
![8-(Azepan-1-yl)-7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol](/img/structure/B2785428.png)
![(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid](/img/structure/B2785429.png)
